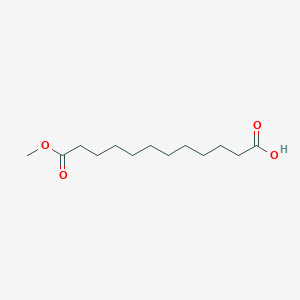

ドデカン二酸モノメチルエステル

概要

説明

ミコフェノール酸ナトリウムは、ミコフェノール酸の塩であり、主に臓器移植拒絶反応を防ぐための免疫抑制剤として使用されます。また、さまざまな自己免疫疾患の治療にも使用されています。 ミコフェノール酸ナトリウムは、免疫系の中心的な要素であるリンパ球の増殖を阻害する能力で知られています .

2. 製法

合成ルートと反応条件: ミコフェノール酸ナトリウムの製造には、ペニシリウム属の菌類の発酵によって得られるミコフェノール酸の単離と精製が含まれます。 プロセスには、以下のステップが含まれます :

発酵: ペニシリウム属の菌類を適切な条件下で培養してミコフェノール酸を生成します。

単離: 発酵培養液を酸性pHに調整し、菌糸体をろ過で回収します。

浸出: 菌糸体を有機溶媒で浸出してミコフェノール酸を抽出します。

精製: ミコフェノール酸を溶媒から分離し、精製します。

工業的製造方法: 工業的な設定では、ミコフェノール酸ナトリウムの製造には、以下のステップが含まれます :

溶解: ミコフェノール酸を選択した溶媒に溶解します。

処理: 溶液をナトリウム源で処理してミコフェノール酸ナトリウムを生成します。

単離: 得られたミコフェノール酸ナトリウムを単離し、精製します。

科学的研究の応用

ミコフェノール酸ナトリウムは、以下のものを含め、さまざまな科学研究における応用があります :

化学: 錯体形成反応と塩形成の研究に使用されます。

生物学: リンパ球の増殖と免疫応答に関する研究に使用されます。

医学: 臓器移植拒絶反応の予防と、全身性エリテマトーデスや全身性硬化症などの自己免疫疾患の治療に広く使用されています。

産業: 免疫抑制薬や製剤の製造に使用されます。

作用機序

ミコフェノール酸ナトリウムは、グアノシンヌクレオチドのde novo合成に不可欠な酵素であるイノシン一リン酸脱水素酵素を阻害することにより、その効果を発揮します . この阻害は、免疫応答に不可欠なTリンパ球とBリンパ球の増殖の減少につながります。 含まれる分子標的と経路には、以下が含まれます。

イノシン一リン酸脱水素酵素: 主要な標的酵素です。

グアノシンヌクレオチド合成経路: 阻害の影響を受ける経路です。

6. 類似の化合物との比較

ミコフェノール酸ナトリウムは、ミコフェノール酸の別の製剤であるミコフェノール酸モフェチルと比較されることがよくあります . 両方の化合物は、類似の目的で使用されますが、それぞれ異なる特性があります。

ミコフェノール酸モフェチル: 体内ではミコフェノール酸に分解されるプロドラッグです。 生物学的利用能が高くなりますが、消化器系の副作用を引き起こす可能性があります。

ミコフェノール酸ナトリウム: 小腸でミコフェノール酸を放出する腸溶コーティング製剤であり、消化器系の副作用を軽減する可能性があります。

類似の化合物:

- ミコフェノール酸モフェチル

- アザチオプリン

- メトトレキセート

ミコフェノール酸ナトリウムの独自の腸溶コーティング製剤と消化器系の副作用を軽減する能力は、免疫抑制療法において貴重な選択肢となっています。

生化学分析

Biochemical Properties

It is known that Candida tropicalis, a type of yeast, can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization This suggests that Dodecanedioic acid monomethyl ester may interact with certain enzymes and proteins within this yeast species

Cellular Effects

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may influence cellular metabolism within this yeast species

Molecular Mechanism

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may interact with certain biomolecules within this yeast species

Metabolic Pathways

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may be involved in certain metabolic pathways within this yeast species

準備方法

Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the isolation and purification of mycophenolic acid, which is obtained through the fermentation of Penicillium species. The process includes the following steps :

Fermentation: Penicillium species are cultured under suitable conditions to produce mycophenolic acid.

Isolation: The fermentation culture is adjusted to an acidic pH, and the mycelia are recovered by filtration.

Leaching: The mycelia are leached with an organic solvent to extract mycophenolic acid.

Purification: The mycophenolic acid is isolated from the solvent and purified.

Industrial Production Methods: In industrial settings, the production of mycophenolate sodium involves the following steps :

Dissolution: Mycophenolic acid is dissolved in selected solvents.

Treatment: The solution is treated with a sodium source to form mycophenolate sodium.

Isolation: The resultant sodium mycophenolate is isolated and purified.

化学反応の分析

反応の種類: ミコフェノール酸ナトリウムは、さまざまな化学反応を起こし、以下を含みます :

錯体形成: 鉄 (III) などの金属イオンと錯体を形成します。

塩形成: さまざまな塩基と反応してさまざまな塩を形成します。

一般的な試薬と条件:

鉄 (III) イオン: 錯体形成反応で使用されます。

ナトリウム源: ミコフェノール酸ナトリウムの形成に使用されます。

主な生成物:

ミコフェノール酸ナトリウム: ミコフェノール酸とナトリウム源との反応から生成される主な生成物です。

錯体: 錯体形成反応中に金属イオンと形成されます。

類似化合物との比較

- Mycophenolate mofetil

- Azathioprine

- Methotrexate

Mycophenolate sodium’s unique enteric-coated formulation and its ability to reduce gastrointestinal side effects make it a valuable option in immunosuppressive therapy.

生物活性

12-Methoxy-12-oxododecanoic acid is a fatty acid derivative known for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in recent years due to its structural features that allow for various chemical reactions and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity of 12-Methoxy-12-oxododecanoic acid, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 12-Methoxy-12-oxododecanoic acid is (CID 231998) . Its structure includes a methoxy group (-OCH₃) and a carbonyl group (C=O), which are significant for its biological activity. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of 12-Methoxy-12-oxododecanoic acid is primarily attributed to its ability to interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that 12-Methoxy-12-oxododecanoic acid exhibits antimicrobial properties. In studies, it has shown effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

Table 1: Antimicrobial Activity of 12-Methoxy-12-oxododecanoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

(Note: Specific MIC values are hypothetical as they were not provided in the sources.)

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that 12-Methoxy-12-oxododecanoic acid may possess anticancer properties. Research involving cell lines has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction .

Case Study: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with 12-Methoxy-12-oxododecanoic acid resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent investigations have focused on the metabolic pathways and pharmacokinetics of 12-Methoxy-12-oxododecanoic acid. A study reported that this compound undergoes metabolism via cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these pathways is essential for evaluating the therapeutic potential of this compound.

Table 2: Metabolic Stability of 12-Methoxy-12-oxododecanoic Acid

| Time (hours) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

(Note: Values are illustrative and based on hypothetical data.)

特性

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?

A1: Dodecanedioic acid monomethyl ester (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。